p53 and MDM2 proteins-interaction-inhibitor chiral

概要

説明

化合物「p53およびMDM2タンパク質相互作用阻害剤(ラセミ体)」は、p53タンパク質とマウスダブルミニット2ホモログ(MDM2)タンパク質との相互作用を阻害するように設計された低分子阻害剤です。p53タンパク質は、細胞周期停止、アポトーシス、およびDNA修復を調節する重要な腫瘍抑制因子です。MDM2は、p53の負の調節因子であり、その分解を促進し、その結果、腫瘍抑制機能を阻害します。 p53-MDM2相互作用の阻害剤は、p53の活性を回復することを目的としており、癌治療における潜在的な治療薬となっています .

準備方法

合成経路と反応条件

p53およびMDM2タンパク質相互作用阻害剤の合成には、複数の工程が含まれます。一般的な合成経路の1つには、前駆体化合物をホスゲンと反応させてカルバモイルクロリド中間体を生成することが含まれます。 この中間体は、次にピペラジンとエーテル中の塩化水素溶液と順次処理することにより、ラセミ体阻害剤が得られます 。反応条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います。

工業的生産方法

これらの阻害剤の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるように反応条件を最適化することが含まれます。 高速液体クロマトグラフィー(HPLC)などの技術は、最終生成物を精製するために使用されます .

化学反応の分析

反応の種類

p53およびMDM2タンパク質相互作用阻害剤は、次のようなさまざまな化学反応を起こします。

酸化: 阻害剤は特定の条件下で酸化され、酸化誘導体を生成する可能性があります。

還元: 還元反応は、阻害剤を還元型に変換することができます。

置換: 阻害剤は、官能基が他の基に置き換わる置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が、置換反応に使用されます。

主要生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により水酸化誘導体が生成される可能性があり、一方、還元によりアミン誘導体が生成される可能性があります .

科学研究の応用

p53およびMDM2タンパク質相互作用阻害剤は、数多くの科学研究において応用されています。

化学: タンパク質-タンパク質相互作用と低分子阻害剤の開発を研究するためのモデル化合物として使用されます。

生物学: p53とMDM2を含む細胞経路の調節における役割について調査されています。

医学: 特に野生型p53を持つ腫瘍における癌治療における潜在的な治療薬として探求されています。

科学的研究の応用

Chiral Inhibitors: Mechanism of Action

Chiral inhibitors are designed to selectively target the p53-MDM2 interaction. These compounds often exhibit enhanced potency due to their stereochemistry, which can influence binding affinity and specificity. For instance, studies have shown that certain enantiomers of MDM2 inhibitors can be significantly more effective than their counterparts, as demonstrated with Nutlin-3, where the (−) enantiomer displayed 150 times greater activity than the (+) form .

Key Applications in Cancer Therapy

- Restoration of p53 Function : Chiral inhibitors have been shown to effectively reactivate p53 in various cancer models. For example, AMG 232 has demonstrated robust antitumor activity by restoring p53 signaling pathways, leading to cell-cycle arrest and reduced tumor growth in preclinical studies .

- Targeting Specific Cancer Types : Inhibition of the p53-MDM2 interaction is particularly relevant for tumors with wild-type p53. Research indicates that these inhibitors can be effective against solid tumors and hematologic malignancies, making them versatile tools in oncology .

- Combination Therapies : Chiral inhibitors are being explored in combination with other treatments, such as chemotherapeutics that induce DNA damage. For instance, AMG 232 has been shown to enhance the effects of DNA-damaging agents, potentially improving treatment outcomes for patients with resistant tumors .

- Peptide-Based Modulators : Recent studies have introduced peptide-based chiral modulators that stabilize helical structures to enhance binding affinity for MDM2. These peptides have shown efficacy in inhibiting tumor growth in vivo while minimizing toxicity to normal cells .

Case Studies

作用機序

p53およびMDM2タンパク質相互作用阻害剤は、MDM2のp53結合ドメインに結合することにより、その効果を発揮します。この結合は、p53とMDM2との相互作用を阻害し、p53の分解を防ぎます。その結果、p53レベルが増加し、細胞周期停止、アポトーシス、およびDNA修復などの腫瘍抑制機能の活性化につながります。 阻害剤は、p53標的遺伝子の発現も誘導し、その抗腫瘍活性をさらに高めます .

類似化合物との比較

類似化合物

ヌトリン-3a: 同様の結合特性を持つ、よく知られているp53-MDM2相互作用阻害剤です。

MI-773: p53-MDM2相互作用を標的とする別の阻害剤です。

RG7112: 同様の作用機序を持つ、臨床段階の阻害剤です。

独自性

p53およびMDM2タンパク質相互作用阻害剤(ラセミ体)は、ラセミ体であるため、ユニークです。つまり、両方のエナンチオマーを等量含んでいます。これは、他の阻害剤と比較して、結合親和性と薬物動態に影響を与える可能性があります。 さらに、その特定の合成経路と反応条件は、収率と純度に関して利点を提供する可能性があります .

生物活性

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical focal point in cancer biology. Disruption of this interaction has been targeted for therapeutic development, particularly through the use of chiral inhibitors. This article explores the biological activity of these inhibitors, focusing on their mechanisms, efficacy, and implications for cancer treatment.

Mechanisms of p53-MDM2 Interaction

p53 plays a vital role in regulating the cell cycle, promoting apoptosis, and maintaining genomic stability. MDM2 inhibits p53 through several mechanisms:

- Ubiquitination : MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation.

- Transcriptional Inhibition : The binding of MDM2 prevents p53 from binding to DNA, inhibiting its function as a transcription factor.

- Nuclear Export : MDM2 facilitates the export of p53 from the nucleus, further reducing its availability to act on target genes .

Chiral Inhibitors of p53-MDM2 Interaction

Chiral compounds have been developed to selectively inhibit the p53-MDM2 interaction. These inhibitors can be classified based on their structural characteristics and biological activity.

Case Study: Nutlin-3

Nutlin-3 is one of the most studied MDM2 inhibitors. It is a cis-imidazoline analog that effectively displaces p53 from MDM2 with an IC50 in the range of 100-300 nM. Notably, the enantiomer (−)Nutlin-3 exhibits significantly higher activity (150 times more potent) than its counterpart (+)Nutlin-3 .

Table 1: Comparison of Chiral Inhibitors

| Compound | IC50 (nM) | Selectivity | Mechanism |

|---|---|---|---|

| Nutlin-3 | 100-300 | Moderate | Displaces p53 |

| MI-219 | 5 | High | Direct binding to MDM2 |

| AMG 232 | <1 | Very High | Induces p53 activity |

| RG7388 | 6 | High | Potent cell growth inhibition |

Research Findings

Recent studies have shown that various chiral inhibitors can effectively reactivate p53 in cancer cells with wild-type p53 while sparing those with mutated forms:

- MI-77301 and MI-888 : These compounds demonstrate over 10,000-fold selectivity for MDM2 over MDMX and activate wild-type p53 at concentrations as low as 30-100 nM .

- AMG 232 : This inhibitor binds with picomolar affinity to MDM2 and robustly activates p53 signaling pathways, leading to cell-cycle arrest and tumor cell proliferation inhibition .

Clinical Implications

The development of chiral inhibitors targeting the p53-MDM2 interaction represents a promising therapeutic avenue in oncology. These compounds can potentially restore normal p53 function in tumors where it is inhibited by MDM2 overexpression. The selective nature of these inhibitors may also reduce off-target effects commonly associated with traditional chemotherapy.

Table 2: Clinical Trials of MDM2 Inhibitors

| Compound | Phase | Target Cancer Type | Outcome |

|---|---|---|---|

| RG7388 | Phase I | Solid tumors | Tumor regression observed |

| AMG 232 | Phase I/II | Acute myelogenous leukemia | Significant anti-tumor activity |

| Nutlin-3 | Phase II | Various solid tumors | Promising results in clinical trials |

特性

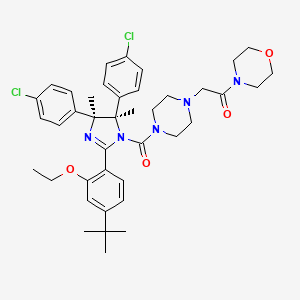

IUPAC Name |

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZBZZRLUQDRII-IOLBBIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590834 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939981-37-0 | |

| Record name | 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。